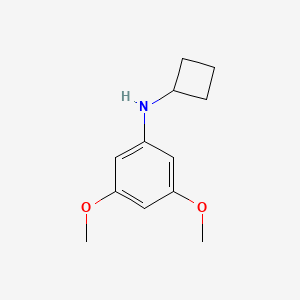

N-cyclobutyl-3,5-dimethoxyaniline

Description

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-cyclobutyl-3,5-dimethoxyaniline |

InChI |

InChI=1S/C12H17NO2/c1-14-11-6-10(7-12(8-11)15-2)13-9-4-3-5-9/h6-9,13H,3-5H2,1-2H3 |

InChI Key |

GOKGHTMCCAKAJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2CCC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3,5-dimethoxyaniline typically involves the reaction of 3,5-dimethoxyaniline with cyclobutyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3,5-dimethoxyaniline reacts with cyclobutyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3,5-dimethoxyaniline undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Cyclobutyl-3,5-dimethoxyaniline.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-cyclobutyl-3,5-dimethoxyaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3,5-dimethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of N-cyclobutyl-3,5-dimethoxyaniline with analogs:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects : Methoxy groups at 3,5 positions (electron-donating) increase electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions compared to chloro or fluoro analogs .

- Electronic Modulation : Fluorine and chlorine substituents (e.g., in and ) reduce ring electron density, altering reaction pathways such as annulation or coupling reactions.

Annulation Reactions

N-Benzyl-3,5-dimethoxyaniline undergoes annulation with quinones to yield carbazoles, but steric effects from the benzyl group reduce regioselectivity compared to less bulky analogs . In contrast, this compound’s smaller substituent may improve reaction efficiency.

Spectral and Physical Data

- Mass Spectrometry : N-Benzyl-3,5-dimethoxyaniline shows a molecular ion peak at m/z 255.30, confirmed by high-resolution mass spectrometry (HRMS) .

- Solubility : Chloro-substituted analogs (e.g., ) exhibit lower solubility in polar solvents compared to methoxy-rich derivatives due to reduced polarity.

Biological Activity

N-cyclobutyl-3,5-dimethoxyaniline is an organic compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to an aniline structure with two methoxy groups at the 3 and 5 positions. This configuration contributes to its unique reactivity and potential pharmacological properties. The molecular formula is with a molecular weight of approximately 223.27 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters in the brain, suggesting implications for mood disorders and neurodegenerative diseases. Additionally, its structural features allow it to modulate various biochemical pathways by acting as an enzyme inhibitor or activator .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. This inhibition could have therapeutic implications in oncology.

- Neuroprotective Effects : By inhibiting MAO, the compound may exert neuroprotective effects, potentially benefiting conditions such as depression and anxiety disorders.

Study 1: Inhibition of Monoamine Oxidase

A study investigated the effects of this compound on MAO activity. Results indicated that the compound significantly inhibited MAO-A and MAO-B enzymes in vitro, leading to increased serotonin and dopamine levels in neuronal cultures. This suggests potential applications in treating mood disorders.

| Enzyme Type | IC50 (µM) | Effect |

|---|---|---|

| MAO-A | 15 | Inhibition |

| MAO-B | 10 | Inhibition |

Study 2: Anticancer Activity

Another study explored the anticancer properties of derivatives related to this compound against various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |

|---|---|---|

| MCF-7 | 12 | 30% |

| A549 | 18 | 25% |

Research Findings

Recent literature has provided insights into the synthesis and biological evaluation of this compound. For instance, a synthetic route was developed utilizing various catalysts that yielded the compound with good efficiency . Furthermore, studies have shown that methoxy substitutions enhance solubility and bioavailability, making the compound more effective in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.